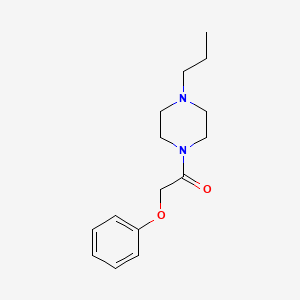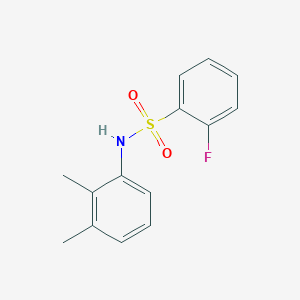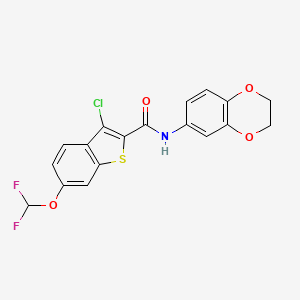![molecular formula C20H21FN2O3 B10966530 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B10966530.png)
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-FLUOROPHENYL)-1-ETHANONE is a complex organic compound that features a 1,3-benzodioxole moiety, a piperazine ring, and a fluorophenyl group
Preparation Methods
The synthesis of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-FLUOROPHENYL)-1-ETHANONE typically involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be reacted with various reagents to introduce the piperazine and fluorophenyl groups, ultimately yielding the target compound.
Chemical Reactions Analysis
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-FLUOROPHENYL)-1-ETHANONE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the fluorophenyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products depending on the reaction conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-FLUOROPHENYL)-1-ETHANONE involves its interaction with various molecular targets. The compound’s 1,3-benzodioxole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity to certain biological targets, while the fluorophenyl group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-FLUOROPHENYL)-1-ETHANONE can be compared with other compounds containing similar structural elements:
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL-1H-1,2,3-BENZOTRIAZOLE: This compound shares the 1,3-benzodioxole and piperazine moieties but differs in its additional benzotriazole group.
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-METHYL-1-(METHYLSULFONYL)PIPERAZINE-2-CARBOXAMIDE: This compound also contains the 1,3-benzodioxole and piperazine moieties but includes a methylsulfonyl group and a carboxamide functionality.
These comparisons highlight the unique combination of structural features in 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-FLUOROPHENYL)-1-ETHANONE, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21FN2O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C20H21FN2O3/c21-17-4-2-1-3-16(17)12-20(24)23-9-7-22(8-10-23)13-15-5-6-18-19(11-15)26-14-25-18/h1-6,11H,7-10,12-14H2 |
InChI Key |
MNBHRRVHTWMZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966451.png)
![1-(2,4-Difluorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10966464.png)
![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10966472.png)


![Methyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}thiophene-2-carboxylate](/img/structure/B10966488.png)
![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10966508.png)

![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B10966518.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10966533.png)
methanone](/img/structure/B10966536.png)

![4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide](/img/structure/B10966549.png)
